
Endophenazine B
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Overview
Description
Endophenazine B is a phenazine derivative, a class of nitrogen-containing heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and insecticidal properties. This compound, in particular, is notable for its striking violet color, which indicates a unique chromophoric system compared to other phenazine compounds .
Preparation Methods
Endophenazine B can be synthesized through both natural and artificial pathways. In nature, it is produced by certain strains of Streptomyces bacteria. For artificial synthesis, researchers have developed biosynthetic pathways in Pseudomonas chlororaphis P3. This involves introducing the prenyltransferase PpzP from Streptomyces anulatus into Pseudomonas chlororaphis P3, which successfully synthesizes this compound . The highest yield of this compound in Streptomyces was about 20 mg/L, but through metabolic engineering and medium optimization, the yield can be significantly increased .
Chemical Reactions Analysis
Endophenazine B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylallyl diphosphate and phenazine-1-carboxylic acid. The major products formed from these reactions are other phenazine derivatives, such as endophenazine A and endophenazine A1 . The compound’s unique chromophoric system allows it to participate in specific reactions that result in distinct color changes, which can be used as indicators in various chemical processes .
Scientific Research Applications
Antibacterial Properties
Endophenazine B has demonstrated significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has been tested against:
- Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA)
- Bacillus subtilis
Case Study: Antibacterial Efficacy
A study conducted on endophenazines A and B isolated from Streptomyces prasinus ZO16 revealed their antibacterial effectiveness. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL , while the minimum bactericidal concentration (MBC) was between 32 and 128 µg/mL against MRSA strains .
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus ATCC 25923 | 8-32 | 32-128 |
Methicillin-Resistant S. aureus | 8-32 | 32-128 |
This indicates that this compound could be a viable candidate for developing new antibiotics, especially in the context of rising antibiotic resistance.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound, particularly its selective cytotoxicity towards cancer cell lines.
Case Study: Anticancer Activity
In vitro studies showed that this compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell viability and DNA synthesis. For instance, it demonstrated selective cytotoxicity against lung (A549) and breast (MDA MB-231) cancer cell lines with IC50 values of approximately 488.7 nM and 458.6 nM , respectively .
Cancer Cell Line | IC50 (nM) |
---|---|
A549 (Lung) | 488.7 |
MDA MB-231 (Breast) | 458.6 |
The mechanism of action appears to involve inducing apoptosis through the mitochondrial intrinsic pathway, which includes activation of caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2 .
Agricultural Applications
Beyond its medical applications, this compound has also shown promise in agriculture as a potential herbicide.
Case Study: Herbicidal Activity
Research indicated that endophenazine compounds exhibit herbicidal properties against Lemna minor, a common aquatic plant used in toxicity testing . This suggests that this compound could be explored as a natural herbicide, providing an eco-friendly alternative to synthetic herbicides.
Mechanism of Action
The mechanism of action of endophenazine B involves its redox activity. Phenazines, including this compound, can reduce molecular oxygen to reactive oxygen species, which are toxic to bacterial cells. This redox activity is responsible for its broad-spectrum antibiotic activity. The compound targets bacterial cell membranes and disrupts their integrity, leading to cell death . Additionally, this compound can interact with various molecular pathways in cancer cells, promoting apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Endophenazine B is part of a family of phenazine derivatives, including endophenazine A, endophenazine A1, and endophenazine C. Compared to these compounds, this compound has a unique violet color, which indicates a different chromophoric system Other similar compounds include phenazine-1-carboxylic acid and dimethylallyl diphosphate, which are precursors in the biosynthetic pathway of this compound .
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating and structurally characterizing Endophenazine B?
- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with UV-Vis spectroscopy for tracking phenazine-like chromophores . Structural elucidation relies on NMR (e.g., ¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas and substituents. For example, aromatic proton signals in the δ 7.5–8.5 ppm range and aliphatic protons (e.g., δ 4.0–5.5 ppm) are critical for phenazine backbone identification .
Q. How is this compound’s cytotoxicity assessed in preclinical studies?
- Methodological Answer : Cytotoxicity is evaluated using cell viability assays (e.g., MTT, SRB) across tumor cell lines. IC₅₀/IC₇₀ values are calculated to determine potency thresholds. For phenazine analogs like Endophenazine A, selectivity is classified as:
- +++ : >20% selectivity (highly active)
- ++ : 10–20%
- + : 4–10%
- - : <4% (low/no activity) .
Researchers must normalize data against non-cancerous cell lines and account for batch-to-batch compound variability .
Q. What biosynthetic pathways are implicated in this compound production in Streptomyces spp.?
- Methodological Answer : Gene clusters (e.g., ppzV, ppzY) regulate phenazine core biosynthesis and prenylation. Mutational analysis (e.g., REDIRECT technology, apramycin-resistance cassettes) identifies essential genes. LC-MS and comparative metabolomics confirm pathway intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Cell line heterogeneity : Use standardized cell panels (e.g., NCI-60) and report passage numbers .
- Assay conditions : Control for pH, serum content, and incubation time .
- Data normalization : Apply statistical tests (e.g., ANOVA with post-hoc corrections) and report effect sizes. Peer review via platforms like Advanced Journal of Chemistry ensures transparency .
Q. What experimental designs optimize the discovery of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Rational design : Modify substituents (e.g., alkyl chains, hydroxyl groups) based on SAR studies of Endophenazine A .
- Combinatorial biosynthesis : Engineer Streptomyces strains via gene knockout/overexpression to produce hybrid metabolites .
- High-throughput screening : Pair automated liquid handling with multi-parametric assays (e.g., apoptosis markers, ROS induction) .
Q. How should researchers address ethical and reproducibility challenges in this compound studies?
- Methodological Answer :
- Ethics : Adhere to institutional review boards (IRBs) for preclinical data sharing and animal welfare compliance .
- Reproducibility : Document raw data (e.g., NMR spectra, cell counts) in appendices; use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
- Peer critique : Submit to journals enforcing STM standards (e.g., Advanced Journal of Chemistry) with open-access protocols .
Q. Data Presentation and Analysis Guidelines
- Tables : Include processed data directly addressing the research question (e.g., IC₅₀ values, gene expression levels) in the main text. Raw data (e.g., NMR peak lists) belong in appendices .
- Uncertainty quantification : Report standard deviations, confidence intervals, and instrument error margins (e.g., ±0.1 ppm for NMR) .
Properties
CAS No. |
479415-40-2 |
---|---|
Molecular Formula |
C₁₉H₁₈N₂O₃ |
Molecular Weight |
322.36 |
Synonyms |
5,7-Dihydro-5-methyl-9-(3-methyl-2-buten-1-yl)-7-oxo-1-phenazinecarboxylic Acid |
Origin of Product |
United States |
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